molecular formula C22H19O4P B15172311 2-Methyl-1H-inden-3-yl diphenyl phosphate CAS No. 922186-13-8

2-Methyl-1H-inden-3-yl diphenyl phosphate

Cat. No.: B15172311
CAS No.: 922186-13-8
M. Wt: 378.4 g/mol
InChI Key: COMDWJBELOYWDI-UHFFFAOYSA-N
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Description

2-Methyl-1H-inden-3-yl diphenyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-inden-3-yl diphenyl phosphate typically involves the reaction of 2-methyl-1H-indene with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-inden-3-yl diphenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphite or phosphine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the phosphate group.

Scientific Research Applications

2-Methyl-1H-inden-3-yl diphenyl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into target molecules.

    Biology: The compound can be employed in biochemical studies to investigate the role of phosphate groups in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-inden-3-yl diphenyl phosphate involves its interaction with molecular targets through the phosphate group. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-inden-3-yl diethyl phosphate
  • 2-Methyl-1H-inden-3-yl dimethyl phosphate
  • 2-Methyl-1H-inden-3-yl dibutyl phosphate

Uniqueness

2-Methyl-1H-inden-3-yl diphenyl phosphate is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl phosphate groups. The diphenyl groups also contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.

Properties

CAS No.

922186-13-8

Molecular Formula

C22H19O4P

Molecular Weight

378.4 g/mol

IUPAC Name

(2-methyl-3H-inden-1-yl) diphenyl phosphate

InChI

InChI=1S/C22H19O4P/c1-17-16-18-10-8-9-15-21(18)22(17)26-27(23,24-19-11-4-2-5-12-19)25-20-13-6-3-7-14-20/h2-15H,16H2,1H3

InChI Key

COMDWJBELOYWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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